molecular formula C6H11BrO2 B2369760 2-Bromopropyl propionate CAS No. 24086-77-9

2-Bromopropyl propionate

Cat. No. B2369760
CAS RN: 24086-77-9
M. Wt: 195.056
InChI Key: YCBKTQWFIBVEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromopropyl propionate” is a chemical compound with the molecular formula C6H11BrO2 . It is also known by other names such as “2-bromopropyl propanoate” and has a molecular weight of 195.05 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C6H11BrO2/c1-3-6(8)9-4-5(2)7/h5H,3-4H2,1-2H3 . This compound has a rotatable bond count of 4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 195.05 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has a topological polar surface area of 26.3 Ų . The exact mass and monoisotopic mass of the compound are both 193.99424 g/mol .

Scientific Research Applications

1. Propionic Acid Extraction and Recovery

  • Research indicates that 2-Bromopropyl propionate (as propionic acid) is significantly used in chemical industries. Its extraction from aqueous waste streams and fermentation broth is a focus in the field, utilizing methods like reactive extraction with extractant-diluent systems, mixed extractants in diluents, and extractants in mixed diluents. These methods have shown promising results for propionic acid recovery, which is a crucial component in various industries (Keshav, Wasewar, Chand, & Uslu, 2009).
  • Another study explores the recovery of propionic acid from the aqueous phase by reactive extraction using quaternary amine (Aliquat 336) in various diluents. This method has shown higher overall distribution coefficients and prevents the formation of a third phase, indicating a more efficient and cleaner extraction process for propionic acid (Keshav, Chand, & Wasewar, 2009).

2. Microbial Propionic Acid Production

  • Propionic acid is also produced through microbial fermentation and is used in food, cosmetic, plastics, and pharmaceutical industries. Understanding the metabolic pathways, including fermentative, biosynthetic, and amino acid catabolic pathways, is crucial for optimizing production processes. Genome shuffling combined with omics and metabolic engineering is paving the way for efficient and commercially viable biological production of propionic acid (Gonzalez-Garcia et al., 2017).

3. Electron Transfer in Methanogenic Propionate Degradation Consortia

  • Propionate is an important intermediate in methanogenic conditions for converting complex organic matter. Understanding the role of electron carriers like H(2) and formate in syntrophic consortia of bacteria and archaea is crucial for optimizing energy yield from propionate oxidation. This knowledge is instrumental in achieving high propionate conversion rates in methanogenic bioreactors (de Bok, Plugge, & Stams, 2004).

4. Synthesis and Application of Geldanamycin

  • The synthesis of geldanamycin, an antitumor agent, involves the use of propionic acid derivatives. A study demonstrates the preparation of [2a,8a,10a,14a-3H]geldanamycin by biosynthesis using [3-3H]propionic acid. Understanding the synthesis and biosynthetic pathways of such compounds can lead to advancements in pharmaceutical applications and the development of new therapeutic agents (Taylor, Foarde, Webber, & Kepler, 2001).

Safety and Hazards

“2-Bromopropyl propionate” is a highly flammable liquid and vapor . It may cause respiratory irritation and drowsiness or dizziness . Prolonged or repeated exposure may damage fertility and cause damage to organs .

properties

IUPAC Name

2-bromopropyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-6(8)9-4-5(2)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBKTQWFIBVEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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